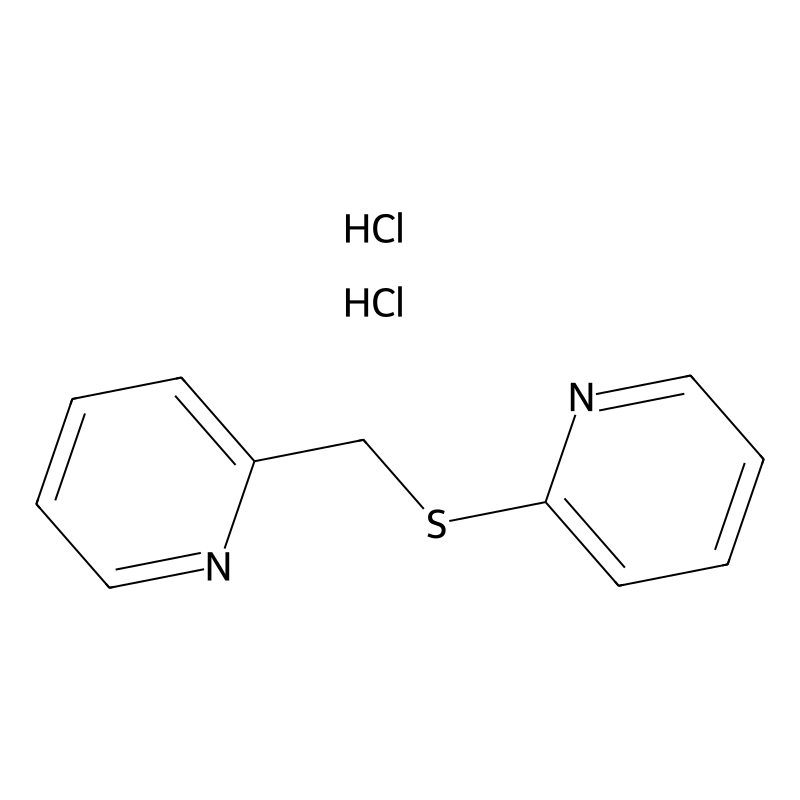2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride is a chemical compound characterized by its unique structure, which includes a thioether linkage between two pyridine rings. This compound is typically represented by the chemical formula C12H12Cl2N2S and is often utilized in various chemical and biological applications due to its interesting properties. The presence of the thioether group enhances its reactivity and potential interactions with biological targets, making it a subject of research in medicinal chemistry.
- Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: The pyridine rings can be reduced to form piperidine derivatives, using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, allowing for further functionalization of the compound with various nucleophiles under basic conditions.
Research indicates that 2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer agents. For instance, related compounds have demonstrated significant antiproliferative effects against human lung cancer (A549) and colon cancer (HCT116) cell lines, with IC50 values indicating potent activity .
The synthesis of 2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride typically involves a two-step process:
- Formation of Thioether Linkage: The reaction begins with pyridine-2-thiol reacting with pyridine-2-carbaldehyde in the presence of a base to form the thioether linkage.
- Salt Formation: The product is then purified and converted into its dihydrochloride salt by treatment with hydrochloric acid.
In industrial settings, optimized conditions are employed to enhance yield and purity, often utilizing continuous flow reactors for efficiency.
This compound has several notable applications:
- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biology: Investigated for potential antimicrobial and anticancer properties, making it a candidate for drug development.
- Medicine: Explored as a therapeutic agent due to its ability to interact with specific biological targets .
The mechanism of action for 2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride involves binding to specific enzymes or receptors, modulating their activity. The thioether linkage and pyridine rings are crucial for its binding affinity and specificity. Interaction studies have shown that modifications to the structure can significantly affect biological activity, highlighting the importance of structure-activity relationships in drug design .
Several compounds share structural similarities with 2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride. These include:
- 2-(Pyridin-2-yl)thiazole
- 2-(Pyridin-2-yl)imidazole
- 2-(Pyridin-2-yl)pyrazole
Uniqueness
The uniqueness of 2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride lies in its thioether linkage, which imparts distinct chemical and biological properties compared to similar compounds. This configuration may result in different reactivity patterns and binding characteristics, making it particularly valuable for specific applications in medicinal chemistry and pharmacology .








